

physical and chemical properties of (4-Butyrylphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Butyrylphenyl)boronic acid

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An In-Depth Technical Guide to **(4-Butyrylphenyl)boronic Acid**: Properties, Synthesis, and Applications in Modern Chemistry

Introduction: A Versatile Bifunctional Building Block

(4-Butyrylphenyl)boronic acid, also known as (4-butanoylphenyl)boronic acid, is a specialized organic compound that serves as a valuable building block for researchers in synthetic chemistry, materials science, and particularly, drug discovery. Its unique structure incorporates two highly versatile functional groups on a phenyl scaffold: a boronic acid and a butyryl ketone.

The boronic acid moiety is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.^[1] The ketone group, on the other hand, provides a reactive handle for a wide array of subsequent chemical transformations, such as reduction, olefination, or reductive amination. This bifunctionality allows for the strategic, stepwise construction of complex molecular architectures, making it an indispensable tool for medicinal chemists aiming to develop novel therapeutics.

This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and experimental handling of **(4-Butyrylphenyl)boronic acid**, grounded in established chemical principles and data from closely related analogues.

Core Physicochemical and Structural Properties

While **(4-Butyrylphenyl)boronic acid** is a specific and less common derivative, its properties can be reliably inferred from its structure and comparison to well-characterized analogues like 4-acetylphenylboronic acid. The presence of the electron-withdrawing butyryl group in the para position significantly influences the electronic character of the boronic acid.

Table 1: Key Physicochemical Properties of **(4-Butyrylphenyl)boronic acid**

Property	Value	Source / Method
CAS Number	186498-24-8	[2]
Molecular Formula	C ₁₀ H ₁₃ BO ₃	Calculated
Molecular Weight	192.02 g/mol	Calculated
Appearance	White to off-white or light yellow solid	Typical for arylboronic acids[3]
Solubility	Soluble in polar organic solvents (e.g., Methanol, DMSO, THF, Acetone). Low solubility in water and nonpolar hydrocarbons.	General property of arylboronic acids[4][5]
pKa	~8.5 - 8.8 (Estimated)	Arylboronic acids typically have a pKa around 9. The electron-withdrawing acyl group lowers the pKa relative to phenylboronic acid.[6]

Structurally, the molecule features an sp²-hybridized boron atom, rendering it a weak Lewis acid.[1] This Lewis acidity is fundamental to its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling. The electron-withdrawing nature of the para-butyryl group increases the Lewis acidity of the boron center compared to alkyl-substituted phenylboronic acids.

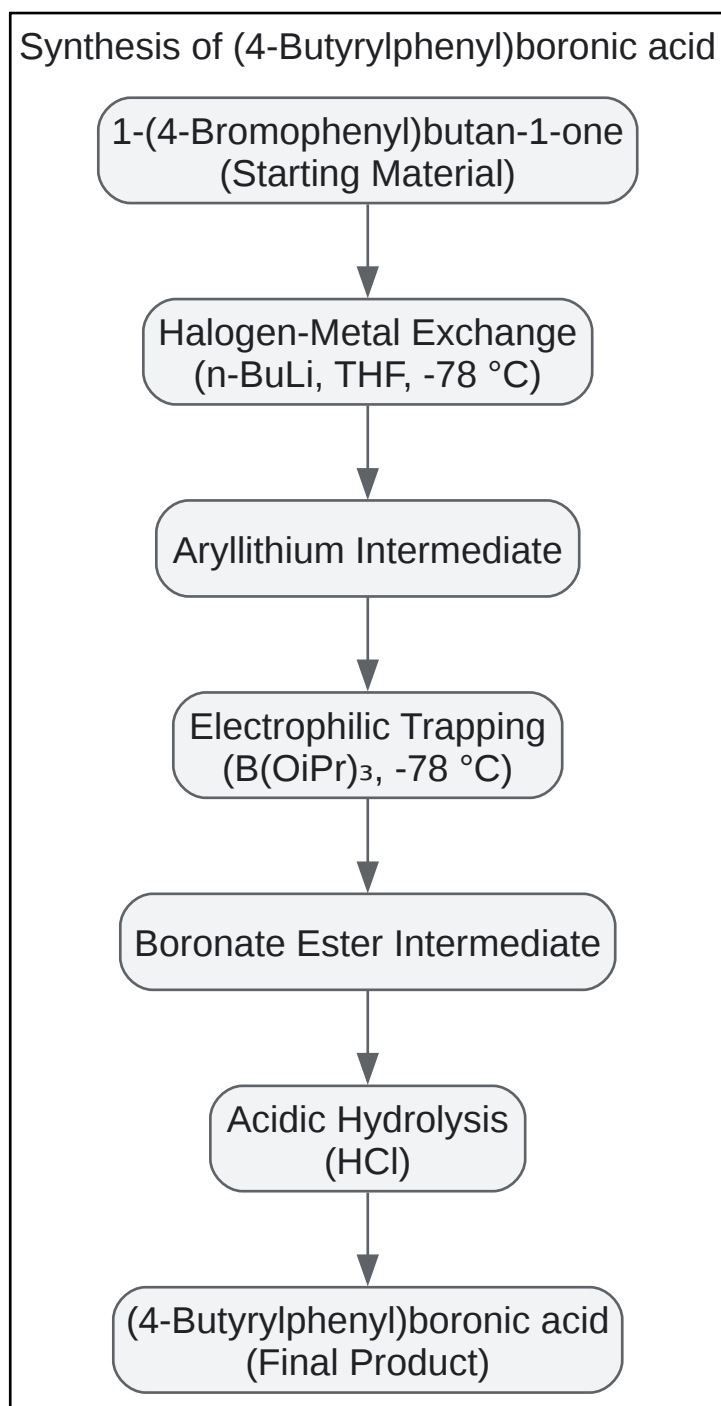
Synthesis and Mechanistic Rationale

The most common and reliable method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.^[6] For **(4-Butyrylphenyl)boronic acid**, the logical starting material is 1-(4-bromophenyl)butan-1-one.

The core of this synthesis is a halogen-metal exchange followed by electrophilic trapping of the resulting aryl-metal species with the boron electrophile.

Key Mechanistic Considerations:

- **Anhydrous Conditions:** Organolithium and Grignard reagents are highly reactive towards protic sources, including water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the organometallic intermediate.
- **Low Temperature:** The reaction is conducted at very low temperatures (typically -78 °C) to prevent side reactions. The highly reactive aryllithium intermediate could potentially react with the ketone moiety of another molecule if the temperature is not controlled.
- **Electrophilic Boron Source:** Trialkyl borates, such as trimethyl borate or triisopropyl borate, serve as the boron source. The boron atom is electrophilic and readily attacked by the nucleophilic carbon of the aryllithium species.
- **Hydrolysis:** The final step is an acidic workup, which hydrolyzes the boronate ester intermediate to the desired boronic acid.



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Figure 1: General workflow for the synthesis of (4-Butyrylphenyl)boronic acid.

Chemical Reactivity and Key Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of **(4-Butyrylphenyl)boronic acid** is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing biaryl systems and is used extensively in pharmaceutical synthesis.^{[7][8]}

The reaction involves three key steps in a catalytic cycle with a palladium(0) catalyst:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (Ar-X).
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K_2CO_3 , CS_2CO_3) to activate the boronic acid, forming a more nucleophilic boronate species.
- **Reductive Elimination:** The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The butyryl group remains intact under typical Suzuki conditions, making this reagent an excellent choice for building complex molecules where the ketone can be modified later in the synthetic sequence.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Ketone Moiety

The butyryl group offers a secondary point of diversification. It can undergo a variety of classical ketone reactions, including:

- Reduction to a secondary alcohol using reagents like sodium borohydride ($NaBH_4$).
- Wittig reaction to form an alkene.
- Reductive amination to form substituted amines.
- Formation of hydrazones, oximes, or other derivatives.

This dual reactivity is highly valuable in constructing compound libraries for drug screening.

Experimental Protocols

Protocol 1: Synthesis of (4-Butyrylphenyl)boronic acid

This protocol is a standard literature procedure for arylboronic acid synthesis, adapted for this specific compound.^[6]

- Materials: 1-(4-bromophenyl)butan-1-one, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi, 2.5 M in hexanes), triisopropyl borate (B(O-iPr)₃), 2 M hydrochloric acid (HCl), ethyl acetate, brine.
- Procedure:
 - Add 1-(4-bromophenyl)butan-1-one (1.0 eq) to an oven-dried, three-neck flask under an argon atmosphere.
 - Dissolve in anhydrous THF (approx. 0.2 M concentration).
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C. The formation of the aryllithium is often indicated by a color change.
 - Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
 - After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
 - Quench the reaction by slowly adding 2 M HCl at 0 °C until the pH is ~1-2. Stir vigorously for 1 hour.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel chromatography to yield the final product.

Protocol 2: Characterization by ^1H NMR

A self-validating system requires rigorous characterization of the product.

- Solvent: DMSO- d_6 or CDCl_3 .
- Expected ^1H NMR (300 MHz, DMSO- d_6) Spectral Features:
 - $\delta \sim 8.2$ ppm (s, 2H): A broad singlet corresponding to the two -OH protons of the boronic acid. This peak is exchangeable with D_2O .
 - $\delta \sim 7.9$ -8.0 ppm (d, 2H): A doublet for the two aromatic protons ortho to the butyryl group.
 - $\delta \sim 7.8$ -7.9 ppm (d, 2H): A doublet for the two aromatic protons ortho to the boronic acid group.
 - $\delta \sim 3.0$ ppm (t, 2H): A triplet for the - CH_2 - group adjacent to the carbonyl.
 - $\delta \sim 1.6$ -1.7 ppm (sextet, 2H): A sextet for the internal - CH_2 - group of the butyl chain.
 - $\delta \sim 0.9$ ppm (t, 3H): A triplet for the terminal - CH_3 group.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol that can be optimized for specific substrates.[\[9\]](#)

- Materials: **(4-Butyrylphenyl)boronic acid** (1.2 eq), Aryl halide (e.g., 4-bromoanisole, 1.0 eq), $\text{Pd}(\text{PPh}_3)_4$ catalyst (3 mol%), Potassium Carbonate (K_2CO_3 , 2.0 eq), 1,4-Dioxane, Water.
- Procedure:
 - To a Schlenk flask, add the aryl halide, **(4-Butyrylphenyl)boronic acid**, K_2CO_3 , and $\text{Pd}(\text{PPh}_3)_4$.
 - Evacuate and backfill the flask with argon three times.

- Add degassed solvents (e.g., a 4:1 mixture of dioxane:water).
- Heat the reaction mixture to 90-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.
- After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by silica gel chromatography to obtain the coupled product.

Stability, Handling, and Storage

Stability

Boronic acids are generally stable solids but are susceptible to two primary degradation pathways:

- Dehydration: Like many boronic acids, **(4-Butyrylphenyl)boronic acid** can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.^[1] This can occur upon heating or prolonged storage and may affect reactivity. The presence of boroxine is often observed in commercial samples.
- Oxidative Instability: The carbon-boron bond is susceptible to oxidation, particularly in the presence of reactive oxygen species.^{[10][11]} While generally stable to air for handling, long-term storage under an inert atmosphere is recommended.

Handling and Storage Recommendations

- Handling: Use in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and moisture. For long-term stability and to minimize boroxine formation, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is ideal.

Conclusion

(4-Butyrylphenyl)boronic acid stands out as a highly strategic and versatile intermediate in organic synthesis. Its bifunctional nature provides chemists with the reliable C-C bond-forming capability of the boronic acid while retaining a ketone handle for subsequent molecular elaboration. This dual utility makes it an exceptionally powerful tool for building the complex and diverse molecular scaffolds required in modern drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables researchers to fully harness its synthetic potential.

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- To cite this document: BenchChem. [physical and chemical properties of (4-Butyrylphenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1289918#physical-and-chemical-properties-of-4-butyrylphenyl-boronic-acid>]

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